molecular formula C14H14F2N4O B7151389 4-(difluoromethyl)-N-[2-(dimethylamino)pyrimidin-5-yl]benzamide

4-(difluoromethyl)-N-[2-(dimethylamino)pyrimidin-5-yl]benzamide

Cat. No.: B7151389
M. Wt: 292.28 g/mol
InChI Key: XXYCSDGLYMDESB-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-N-[2-(dimethylamino)pyrimidin-5-yl]benzamide is a compound of significant interest in the fields of chemistry and pharmacology. This compound features a difluoromethyl group attached to a benzamide structure, which is further linked to a dimethylamino-substituted pyrimidine ring. The presence of fluorine atoms in the molecule enhances its chemical stability and biological activity, making it a valuable target for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-N-[2-(dimethylamino)pyrimidin-5-yl]benzamide typically involves the introduction of the difluoromethyl group through selective electrophilic fluorination. One efficient method involves the use of Selectfluor as a fluorinating agent. The reaction conditions often include a multi-component reaction setup, where readily available starting materials such as 2-aminoacetophenones and iso(thio)cyanates are used . The reaction environment, including the presence or absence of a base, can significantly influence the outcome, leading to either gem-difluoro-oxylated or monofluoro-oxylated products .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The choice of solvents, temperature control, and purification techniques are crucial factors in optimizing the industrial synthesis of this compound.

Scientific Research Applications

4-(Difluoromethyl)-N-[2-(dimethylamino)pyrimidin-5-yl]benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-N-[2-(dimethylamino)pyrimidin-5-yl]benzamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to form stable interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethyl)-N-[2-(dimethylamino)pyrimidin-5-yl]benzamide is unique due to its specific combination of a difluoromethyl group with a dimethylamino-substituted pyrimidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(difluoromethyl)-N-[2-(dimethylamino)pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4O/c1-20(2)14-17-7-11(8-18-14)19-13(21)10-5-3-9(4-6-10)12(15)16/h3-8,12H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYCSDGLYMDESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)NC(=O)C2=CC=C(C=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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